4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

MAO-B inhibition Indanone SAR C6-substitution

Access a structurally differentiated 1-aminoindane scaffold with 4,6-dimethoxy substitution—an underexplored regioisomer distinct from the 5,6- and 4,5-dimethoxy series. This compound isolates the C6-methoxy (critical for MAO-B potency) while relocating the second methoxy to C4, enabling direct SAR comparison with established D3 (U-99194A) and MAO-B (rasagiline) pharmacophores. Both racemate and (S)-enantiomer are available for enantioselective profiling. Use as a versatile starting material for N-substituted dopamine receptor ligands. Secure this niche tool compound to differentiate your neurological research portfolio.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 907973-37-9
Cat. No. B12623175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
CAS907973-37-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2N)C(=C1)OC
InChIInChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3
InChIKeyBMMIJBKOOXDOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 907973-37-9): Procurement-Grade Identity and Structural Context


4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 907973-37-9) is a chiral 1-aminoindane derivative bearing methoxy substituents at the 4- and 6-positions of the fused bicyclic indane scaffold (C11H15NO2, MW 193.24 g/mol) . This compound belongs to the pharmacologically significant class of dimethoxy-substituted indanamines, which includes established dopamine D3 receptor antagonists (e.g., U-99194A with the 5,6-dimethoxy-2-aminoindane scaffold) [1] and monoamine oxidase B (MAO-B) inhibitor scaffolds (e.g., rasagiline, based on 1-aminoindane) [2]. The 4,6-dimethoxy-1-aminoindane regioisomer occupies a distinct, comparatively underexplored structural niche among its positional isomer counterparts, making it a valuable tool compound for structure-activity relationship (SAR) studies where methoxy substitution topology and amine position are critical variables. The (S)-enantiomer is separately registered under CAS 1213977-06-0 , indicating chiral resolution has been achieved and enabling enantioselective investigation.

Why 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Its 5,6- or 4,5-Dimethoxy Isomers


Within the dimethoxy-indanamine chemical space, regioisomeric substitution topology is a decisive determinant of pharmacological target engagement. The 5,6-dimethoxy-2-aminoindane scaffold (exemplified by U-99194A) achieves ~14-fold dopamine D3 over D2 receptor selectivity (Ki D3 = 160 nM; Ki D2 = 2,281 nM) , while the 1-aminoindane scaffold (exemplified by rasagiline) drives potent, irreversible MAO-B inhibition (IC50 = 4.43 nM) [1]. Published indanone SAR demonstrates that C6-substitution is particularly critical for high-potency MAO-B inhibition (IC50 range: 0.001–0.030 μM), whereas C5-substituted derivatives are comparatively weaker [2]. The target compound's 4,6-dimethoxy-1-amino configuration uniquely combines a C6 methoxy group (favorable for MAO-B engagement) with a C4 methoxy in place of the more common C5 substitution, while retaining the 1-amino position characteristic of the rasagiline pharmacophore. Substituting any alternative regioisomer—5,6-dimethoxy-1-aminoindane (CAS 91247-06-2) or 4,5-dimethoxy-1-aminoindane—would alter both the electronic environment of the aromatic ring and the steric presentation of the amine, potentially abolishing target selectivity or potency in MAO-B or dopaminergic assays.

Quantitative Differentiation Evidence: 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine vs. Closest Analogs


Regioisomeric Differentiation: 4,6-Dimethoxy vs. 5,6-Dimethoxy Substitution Topology in the Context of MAO-B Inhibition

The 4,6-dimethoxy substitution pattern retains a methoxy group at the C6 position, which published indanone SAR identifies as critical for high-potency MAO-B inhibition [1]. C6-substituted indanones exhibit MAO-B IC50 values in the 0.001–0.030 μM range, whereas C5-substituted indanone and indane derivatives are comparatively weaker MAO-B inhibitors [1]. The 5,6-dimethoxy regioisomer (CAS 91247-06-2) places methoxy groups at both C5 and C6, introducing a C5 substituent that may attenuate MAO-B potency relative to a scaffold bearing only a C6 substituent. The 4,6-dimethoxy compound offers a cleaner C6-only methoxy contribution to the aromatic ring electronics, with the second methoxy relocated to the C4 position where its steric and electronic influence on MAO-B binding has not been systematically characterized. This represents a structurally motivated differentiation hypothesis testable in head-to-head MAO-B enzymatic assays. No direct IC50 data for 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine against MAO-B were identified in the public domain as of the search date.

MAO-B inhibition Indanone SAR C6-substitution Regioisomer comparison

Amine Positional Isomer Differentiation: 1-Aminoindane vs. 2-Aminoindane Pharmacological Trajectories

The amine position on the indane ring fundamentally determines pharmacological trajectory. The 2-aminoindane scaffold, exemplified by U-99194A (5,6-dimethoxy-N,N-dipropyl-2-aminoindane), is a validated selective dopamine D3 receptor antagonist with Ki values of 160 nM (D3), 2,281 nM (D2), and >10,000 nM (D4) at human cloned receptors, representing approximately 14-fold D3-over-D2 selectivity . In contrast, the 1-aminoindane scaffold underlies the clinically approved MAO-B inhibitor rasagiline, which achieves MAO-B IC50 of 4.43 nM with approximately 93-fold selectivity over MAO-A (IC50 = 412 nM) [1]. The target compound 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine incorporates the 1-amino position and may therefore preferentially engage MAO-B or other 1-aminoindane-associated targets rather than the D3-preferring profile of 2-aminoindanes. Its 2-amino positional isomer (4,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, CAS 87615-61-0) would conversely be predicted to align with D3-preferring pharmacology. This scaffold-level differentiation is supported by the distinct patent landscapes for 2-aminoindanes as selective D3 ligands [2] versus 1-aminoindanes as MAO-B inhibitors [3].

Dopamine D3 receptor 1-Aminoindane 2-Aminoindane MAO-B Receptor selectivity

Computed Physicochemical Property Differentiation: 1-Amino vs. 2-Amino 4,6-Dimethoxyindane Isomers

Computed physicochemical properties differentiate the 1-amino and 2-amino positional isomers. The 2-amino isomer (4,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, CAS 87615-61-0) has a calculated XLogP of 1.3 and a predicted Log P of approximately 1.35 [1][2]. The 1-amino isomer shares identical molecular weight (193.24 g/mol) and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) , but the amine position alters the pKa: 1-aminoindane has a measured pKa of 9.21 (at 22°C) , whereas 2-aminoindanes have distinct basicity profiles due to the different electronic relationship between the amine and the aromatic ring. The 1-amino group, being directly attached to the cyclopentene ring carbon adjacent to the aromatic system, experiences different inductive and resonance effects compared to the 2-amino group, which is one carbon further removed. This difference in basicity affects ionization state at physiological pH, impacting solubility, permeability, and protein binding in biological assays. No experimentally measured logP, logD, or pKa values specifically for the 4,6-dimethoxy-1-amino derivative were located in the public domain.

XLogP Lipophilicity Physicochemical properties 1-Aminoindane pKa

Chiral Resolution and Enantiomer Availability: (S)-4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 1213977-06-0)

The target compound contains a chiral center at the C1 position (the carbon bearing the primary amine). The (S)-enantiomer is separately registered under CAS 1213977-06-0 , confirming that enantiomeric resolution has been achieved and the single enantiomer is commercially accessible. This is a meaningful differentiator from the racemic 5,6-dimethoxy-1-aminoindane (CAS 91247-06-2), for which enantiopure forms are less commonly catalogued. In the 1-aminoindane pharmacophore, enantioselectivity is well-established: (R)-rasagiline (the (R)-enantiomer of N-propargyl-1-aminoindan) is the clinically active MAO-B inhibitor, while the (S)-enantiomer shows reduced potency [1]. Similarly, for dopamine receptor ligands based on the 2-aminoindane scaffold, enantiomeric configuration significantly impacts receptor binding affinity and intrinsic activity [2]. The availability of both racemate (CAS 907973-37-9) and (S)-enantiomer (CAS 1213977-06-0) forms of the 4,6-dimethoxy-1-aminoindane enables enantioselective SAR exploration, which is not equally feasible for all dimethoxy-indanamine positional isomers.

Chiral resolution Enantiomer Stereochemistry 1-Aminoindane Enantioselective pharmacology

Rotigotine Analog Context: Differentiation from the 4,5-Dimethoxy and 5,6-Dimethoxy 2-Aminoindane Dopamine Agonist Pharmacophores

Rotigotine, a clinically used non-ergoline dopamine agonist for Parkinson's disease, demonstrates the therapeutic relevance of the extended indane/tetralin amine chemotype, with high-affinity binding to dopamine D3 (Ki = 0.71 nM), D2 (Ki = 13.5 nM), D4.2 (Ki = 3.9 nM), D5 (Ki = 5.4 nM), and D1 (Ki = 83 nM) receptors, representing approximately 10-fold D3-over-D2 selectivity [1]. Rotigotine incorporates a 5-hydroxytetralin core with an N-propyl-N-thienylethylamine side chain—a distinct chemotype from the primary amine indanamines. Academic syntheses of rotigotine analogs have explored 4,6-dimethoxy-2-aminoindane and 4,5-dimethoxy-2-aminoindane scaffolds as simplified rigid analogs, with the synthesis of 4,6-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride achieved in 8 steps with 35% overall yield [2]. The 4,6-dimethoxy-1-aminoindane (target compound) represents an underexplored regioisomeric variant of these rotigotine-inspired scaffolds. Its dopamine receptor binding profile has not been publicly reported, but its structural divergence from the established 5,6-dimethoxy D3 antagonist pharmacophore (U-99194A: Ki D3 = 160 nM) and from the 4,5-dimethoxy rotigotine analogs positions it as a probe for mapping methoxy substitution topology effects on D2/D3 subtype selectivity.

Rotigotine Dopamine D3 agonist Indanamine Parkinson's disease Receptor binding

Recommended Application Scenarios for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine in Scientific Procurement


MAO-B Inhibitor SAR: Mapping C4 vs. C5 Methoxy Effects on Isoform Selectivity

Use 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine as a key compound in a regioisomeric matrix (alongside 5,6-dimethoxy-1-aminoindane and 4,5-dimethoxy-1-aminoindane) to systematically evaluate the impact of methoxy substitution topology on MAO-B inhibitory potency and MAO-B/MAO-A isoform selectivity. The 4,6-substitution pattern isolates the C6 methoxy (known from indanone SAR to confer high MAO-B potency [1]) while relocating the second methoxy to C4, enabling direct comparison with the C5,C6 pattern. The 1-amino position aligns this compound with the rasagiline pharmacophore (MAO-B IC50 = 4.43 nM [2]), making it directly relevant for structure-guided optimization of propargylamine-based irreversible MAO-B inhibitors.

Differentiating 1-Aminoindane vs. 2-Aminoindane Pharmacology in Dopaminergic Screening

Employ the target compound in parallel with its 2-amino positional isomer (4,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, CAS 87615-61-0) in dopamine D2, D3, and D4 receptor binding assays to experimentally determine how the amine position shifts receptor subtype selectivity. Published data demonstrate that 2-aminoindanes are validated selective D3 ligands (U-99194A: D3 Ki = 160 nM, ~14-fold over D2 ), whereas 1-aminoindanes are associated with MAO-B inhibition. This head-to-head comparison would generate novel SAR clarifying whether the amine position or the methoxy pattern dominates target engagement preference in dimethoxy-indanamine scaffolds.

Enantioselective Chiral Probe for CNS Target Engagement Studies

Leverage the commercial availability of both the racemate (CAS 907973-37-9) and the (S)-enantiomer (CAS 1213977-06-0) to conduct enantioselective pharmacological profiling. The established enantioselectivity of the 1-aminoindane scaffold (e.g., (R)-rasagiline as the active enantiomer [2]) makes enantiomeric comparison experiments critical for determining whether the 4,6-dimethoxy substitution pattern alters the enantioselectivity preference observed in the unsubstituted and propargyl-substituted 1-aminoindane series.

Rotigotine-Inspired Dopamine Agonist Scaffold Exploration with Altered Methoxy Topology

Incorporate 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine as a structurally divergent starting material for the synthesis of N-substituted derivatives targeting dopamine D2 and D3 receptors, building on the precedent of rotigotine analog synthesis (4,6-dimethoxy-2-aminoindane synthesized in 8 steps, 35% yield [3]) and the well-characterized binding profile of rotigotine (D3 Ki = 0.71 nM, D2 Ki = 13.5 nM [4]). The primary amine handle at the 1-position enables facile diversification through reductive amination or amide coupling, while the 4,6-dimethoxy pattern offers a distinct electronic and steric environment compared to the more extensively explored 5,6- and 4,5-dimethoxy series.

Quote Request

Request a Quote for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.